molecular formula C18H23ClN2O3S B1627292 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride CAS No. 864759-66-0

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride

Cat. No.: B1627292
CAS No.: 864759-66-0
M. Wt: 382.9 g/mol
InChI Key: OAWOGUSRZMRAEN-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a methoxy-benzenesulfonyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the benzyl and methoxy-benzenesulfonyl groups. The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability.

Synthetic Routes and Reaction Conditions:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Introduction of Methoxy-Benzenesulfonyl Group: This step involves the reaction of the intermediate compound with methoxy-benzenesulfonyl chloride under basic conditions.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties.
  • Evaluated for its activity against various biological targets.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperidine hydrochloride: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-Benzyl-4-(2-methoxy-benzenesulfonyl)-morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-Benzyl-4-(2-methoxy-benzenesulfonyl)-pyrrolidine hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness:

  • The presence of the piperazine ring in 1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride provides unique chemical and biological properties.
  • The combination of the benzyl and methoxy-benzenesulfonyl groups enhances its reactivity and potential applications.

Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-13-11-19(12-14-20)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWOGUSRZMRAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592222
Record name 1-Benzyl-4-(2-methoxybenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-66-0
Record name 1-Benzyl-4-(2-methoxybenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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